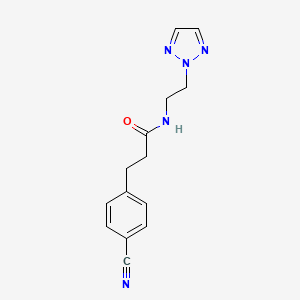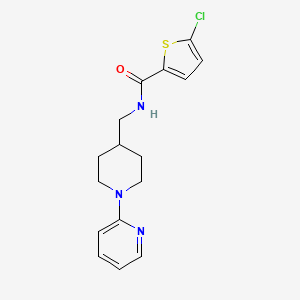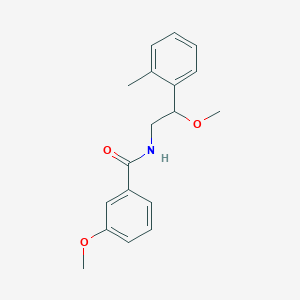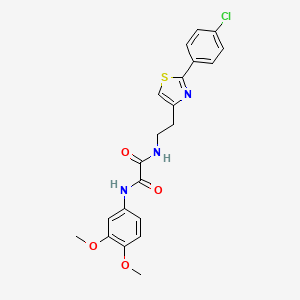
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent downstream signaling. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has demonstrated selective inhibition of BTK, with minimal effects on other kinases. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have some off-target effects, particularly on T cells, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its ability to synergize with other targeted therapies. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide also has some limitations, including its off-target effects on T cells, which may limit its therapeutic potential in certain contexts.
Zukünftige Richtungen
There are several future directions for the development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide as a therapeutic agent. One potential direction is the development of combination therapies that target both BTK and other signaling pathways, such as PI3K or BCL-2. Another direction is the exploration of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the off-target effects of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide on T cells and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide involves a series of chemical reactions starting with the reaction of 4-cyanobenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-(4-cyanophenyl)propanoate. The resulting compound is then subjected to a reaction with sodium azide and copper (I) iodide to yield 3-(4-cyanophenyl)propanoic acid azide. Finally, the azide group is converted into a triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 2-(2-prop-2-yn-1-yloxy)ethylamine, resulting in the formation of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a BTK inhibitor, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have synergistic effects when combined with other targeted therapies such as PI3K inhibitors and BCL-2 inhibitors.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-11-13-3-1-12(2-4-13)5-6-14(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSBQGUBCDLQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)





![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)